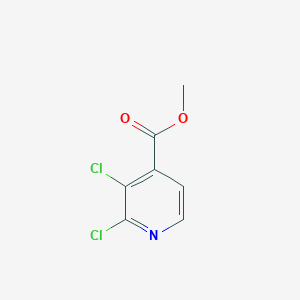![molecular formula C9H10N2O3S B1452837 Acide 2-(acétylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylique CAS No. 1219827-65-2](/img/structure/B1452837.png)
Acide 2-(acétylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylique
Vue d'ensemble
Description
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés thiazoliques, y compris le composé en question, ont été largement étudiés pour leur potentiel en tant qu'agents thérapeutiques. Ils présentent un large éventail d'activités biologiques, telles que des propriétés antimicrobiennes, antifongiques, antivirales et antitumorales . Plus précisément, les cycles thiazoliques font partie intégrante de la structure de certains médicaments antirétroviraux, comme le Ritonavir, et de médicaments antinéoplasiques, tels que la Tiazofurine, utilisés dans le traitement du cancer .
Chimie agricole
En agriculture, les composés thiazoliques servent de précurseurs pour la synthèse de fongicides et de biocides. Leur capacité à inhiber la croissance microbienne les rend précieux pour protéger les cultures des infections fongiques et pour préserver les produits agricoles stockés .
Science des matériaux
Les dérivés thiazoliques sont utilisés en science des matériaux comme accélérateurs de réactions chimiques et comme intermédiaires dans la synthèse organique . Leur polyvalence structurelle leur permet d'être incorporés dans divers matériaux, améliorant potentiellement leurs propriétés ou facilitant la synthèse de composés complexes.
Science de l'environnement
Les applications environnementales des dérivés thiazoliques comprennent leur utilisation comme intermédiaires dans la synthèse de composés pouvant aider aux efforts de surveillance et de remédiation environnementale. Par exemple, certains composés à base de thiazole sont utilisés comme biomarqueurs pour détecter les intoxications au cyanure, ce qui est crucial dans la gestion des catastrophes environnementales .
Recherche en biochimie
En biochimie, les dérivés thiazoliques sont étudiés pour leur rôle dans l'inhibition enzymatique, ce qui peut conduire au développement de nouveaux médicaments. Ils sont également explorés pour leur potentiel à moduler les voies biologiques, ce qui est essentiel pour comprendre les mécanismes des maladies et développer des thérapies ciblées .
Chimie synthétique
Les composés thiazoliques sont précieux en chimie synthétique pour construire des architectures moléculaires complexes. Ils sont souvent utilisés comme blocs de construction dans la synthèse de molécules plus grandes et plus complexes en raison de leur réactivité et des diverses transformations chimiques qu'ils peuvent subir .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including cell proliferation, inflammation, and microbial growth .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzyme activity, thereby disrupting the normal functioning of cells .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways . These include pathways involved in cell proliferation, inflammation, and microbial growth . The downstream effects of these disruptions can lead to various outcomes, including cell death, reduced inflammation, and inhibited microbial growth .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. Their metabolism and excretion would likely depend on the specific structure of the compound and the presence of functional groups that can be metabolized or excreted.
Result of Action
Thiazole derivatives have been reported to have various effects, including anti-inflammatory, antimicrobial, and antitumor activities . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways .
Action Environment
For instance, the solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the solvent environment.
Analyse Biochimique
Biochemical Properties
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of different derivatives with potential biological activities . This compound has been shown to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it can bind to proteins and influence their function, potentially leading to antimicrobial, antifungal, and antitumor activities .
Cellular Effects
The effects of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it can modulate the expression of genes involved in inflammation and immune responses, thereby exhibiting anti-inflammatory properties . The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can affect cell growth and proliferation .
Molecular Mechanism
At the molecular level, 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as DNA and proteins. The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription . It also acts as an enzyme inhibitor, particularly targeting enzymes involved in cell cycle regulation and apoptosis . Additionally, it can activate or inhibit specific signaling pathways, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The long-term effects on cellular function may vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to achieve the desired biological activity without causing significant toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, it can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and cell cycle regulation . Additionally, it can be targeted to mitochondria, influencing mitochondrial function and apoptosis . The subcellular localization is essential for understanding the precise mechanisms of action and potential therapeutic applications of this compound.
Propriétés
IUPAC Name |
2-acetamido-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-4(12)10-9-11-7-5(8(13)14)2-3-6(7)15-9/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIKNVWLRJDMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B1452769.png)




